2-Bromo-4-methylhexane chemical structure and IUPAC name
2-Bromo-4-methylhexane chemical structure and IUPAC name
This technical guide provides a comprehensive overview of 2-Bromo-4-methylhexane, a halogenated alkane with applications in organic synthesis. The document covers its chemical structure, IUPAC nomenclature, physicochemical properties, and key reaction pathways, including a detailed experimental protocol for its synthesis.
Chemical Structure and IUPAC Name
2-Bromo-4-methylhexane is an alkyl halide characterized by a hexane (B92381) backbone.[1] The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-bromo-4-methylhexane .[1][2] This name indicates a six-carbon main chain (hexane) with a bromine atom substituted at the second carbon and a methyl group at the fourth carbon.[1][3] The condensed structural formula can be represented as CH₃CH(Br)CH₂CH(CH₃)CH₂CH₃.
The structure contains two chiral centers, at carbon 2 and carbon 4, meaning it can exist as four possible stereoisomers (diastereomers).
Physicochemical Properties
The key physicochemical properties of 2-Bromo-4-methylhexane are summarized in the table below. This data is crucial for its handling, storage, and application in chemical reactions.
| Property | Value | Source |
| IUPAC Name | 2-bromo-4-methylhexane | [2][4] |
| CAS Number | 61653-12-1 | [1][2][5] |
| Molecular Formula | C₇H₁₅Br | [1][2][4] |
| Molecular Weight | 179.10 g/mol | [1][2][4] |
| Canonical SMILES | CCC(C)CC(C)Br | [2][4][5] |
| InChI Key | NRWCWVSNXYGJCU-UHFFFAOYSA-N | [1][2][4] |
| XLogP3 | 3.6 | [2][4] |
| Exact Mass | 178.03571 g/mol | [2][4] |
| Boiling Point | Not reported | [1] |
| Density | Not reported | [1] |
Synthesis and Reactivity
Synthesis via Radical Bromination
The primary method for synthesizing 2-Bromo-4-methylhexane is through the radical bromination of 4-methylhexane.[1] This reaction proceeds via a free-radical mechanism, typically initiated by ultraviolet (UV) light or heat, which facilitates the selective abstraction of a hydrogen atom from the secondary carbon, followed by its replacement with a bromine atom.[1]
Experimental Protocol: Synthesis of 2-Bromo-4-methylhexane
This protocol describes a general procedure for the synthesis of 2-Bromo-4-methylhexane via the radical bromination of 4-methylhexane.
Materials:
-
4-methylhexane
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Bromine (Br₂)
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Radical initiator (e.g., Azobisisobutyronitrile - AIBN) or a UV lamp
-
Nonpolar solvent (e.g., hexane)
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Sodium thiosulfate (B1220275) solution (aqueous)
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Brine solution (saturated aqueous NaCl)
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Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve 4-methylhexane in a nonpolar solvent like hexane. The apparatus should be protected from ambient light if a UV lamp is not used for initiation.
-
Initiation: If using a chemical initiator, add a catalytic amount of AIBN to the solution. Alternatively, position a UV lamp to irradiate the flask.
-
Bromine Addition: Slowly add bromine dropwise from the dropping funnel to the stirred solution. The reaction is exothermic, and the addition rate should be controlled to maintain a moderate temperature (e.g., 40–60°C) to prevent over-bromination.[1] The characteristic red-brown color of bromine should fade as it is consumed.
-
Reaction Monitoring: The progress of the reaction can be monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to observe the consumption of the starting material.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the reaction mixture with an aqueous solution of sodium thiosulfate to quench any unreacted bromine.
-
Extraction: Transfer the mixture to a separatory funnel and wash with water, followed by a brine solution.
-
Drying and Concentration: Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by fractional distillation to yield pure 2-Bromo-4-methylhexane.
Chemical Reactivity
The bromine atom in 2-Bromo-4-methylhexane is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.[1] As a secondary alkyl halide, it can undergo both SN1 and SN2 reactions, with the dominant pathway influenced by the nucleophile, solvent, and temperature.
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SN2 Reactions: In the presence of strong nucleophiles (e.g., hydroxide, cyanide) and polar aprotic solvents (e.g., DMSO), 2-Bromo-4-methylhexane tends to react via an SN2 mechanism.[1]
-
SN1 Reactions: In polar protic solvents, which can stabilize the secondary carbocation intermediate, an SN1 pathway may be favored, especially with weaker nucleophiles.[1]
This reactivity makes 2-Bromo-4-methylhexane a useful intermediate for introducing the 4-methylhexyl group into various molecular structures, finding utility in the synthesis of pharmaceuticals and agrochemicals.[1]
Logical Workflow for Reaction Pathway Selection
The choice between an SN1 and SN2 pathway for a reaction involving 2-Bromo-4-methylhexane is a critical consideration in synthetic design. The following diagram illustrates the logical workflow for determining the likely reaction mechanism based on experimental conditions.
References
- 1. 2-Bromo-4-methylhexane (61653-12-1) for sale [vulcanchem.com]
- 2. 2-Bromo-4-methylhexane | C7H15Br | CID 15033596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Solved Draw the condensed structural formula | Chegg.com [chegg.com]
- 4. Buy 2-Bromo-4-methylhexane | 61653-12-1 [smolecule.com]
- 5. guidechem.com [guidechem.com]
